molecular formula C12H15N3O4S B2476515 2-methoxy-5-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide CAS No. 1235082-50-4

2-methoxy-5-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide

Cat. No. B2476515
CAS RN: 1235082-50-4
M. Wt: 297.33
InChI Key: JGQWPZRGXGQXSJ-UHFFFAOYSA-N
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Description

The compound “2-methoxy-5-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide moiety, a methoxy group, a methyl group, and a 1,2,4-oxadiazole ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through nucleophilic substitution reactions, amidation reactions, or coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the sulfonamide group, the methoxy group, and the 1,2,4-oxadiazole ring could potentially participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using various analytical techniques. These might include melting point determination, solubility testing, and spectroscopic analyses .

Mechanism of Action

The mechanism of action of 2-methoxy-5-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the inflammatory response. This inhibition leads to a decrease in the production of inflammatory cytokines, which in turn reduces inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. This compound has also been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response, such as cyclooxygenase-2 and 5-lipoxygenase. In addition, this compound has been shown to have anti-cancer effects, including the inhibition of cancer cell proliferation and the induction of cancer cell death.

Advantages and Limitations for Lab Experiments

One advantage of using 2-methoxy-5-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide in lab experiments is that it has been extensively studied and its properties are well understood. This makes it a reliable and consistent compound to work with. However, one limitation of using this compound is that it can be difficult to synthesize, which can make it expensive and time-consuming to obtain.

Future Directions

There are several future directions for the study of 2-methoxy-5-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide. One potential direction is to further investigate its anti-inflammatory properties and its potential as a treatment for inflammatory diseases. Another potential direction is to investigate its anti-cancer properties and its potential as a cancer treatment. Additionally, further research could be conducted to optimize the synthesis method for this compound, making it more accessible and cost-effective for researchers.

Synthesis Methods

2-methoxy-5-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis method involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with 3-methyl-1,2,4-oxadiazole-5-carboxylic acid to form an intermediate compound. This intermediate compound is then reacted with methylamine to form this compound.

Scientific Research Applications

2-methoxy-5-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide has been extensively studied for its potential as a therapeutic agent. It has been shown to have anti-inflammatory properties, which makes it a promising candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. This compound has also been shown to have anti-cancer properties, making it a potential candidate for the development of new cancer treatments.

properties

IUPAC Name

2-methoxy-5-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O4S/c1-8-4-5-10(18-3)11(6-8)20(16,17)13-7-12-14-9(2)15-19-12/h4-6,13H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGQWPZRGXGQXSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=NC(=NO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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